molecular formula C13H9NO5 B6368717 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261909-26-5

4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368717
CAS RN: 1261909-26-5
M. Wt: 259.21 g/mol
InChI Key: PVGGSAAUMVAJLG-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine (4-DCP-2HP) is an organic compound with the formula C9H7NO4. It is a white solid with a melting point of 125 °C and is soluble in water, alcohols, and other polar solvents. 4-DCP-2HP is an important intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the production of polymers and plasticizers. In addition, 4-DCP-2HP has been studied for its potential applications in scientific research, such as in the study of enzymes and enzyme-catalyzed reactions, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of an enzyme and then undergoes a reaction with the enzyme to form an intermediate complex. This intermediate complex then undergoes further reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and other oxidases. In addition, 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has been shown to interact with certain proteins, such as the cytochrome P450 enzyme.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its low cost and ease of synthesis. Furthermore, the compound is stable and can be stored for extended periods of time. The main limitation of 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% in scientific research are vast, and further research is needed in order to fully understand its biochemical and physiological effects. Potential future directions include further research into the mechanism of action of the compound, as well as its interactions with proteins and enzymes. In addition, further research into the use of 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% in the study of enzyme-catalyzed reactions, as well as its potential applications in drug discovery, is warranted. Finally, further research into the development of new synthetic methods for the production of 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% is needed in order to make the compound more readily available for use in laboratory experiments.

Synthesis Methods

4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% is synthesized by the reaction of 4-hydroxy-3,5-dicarboxyphenylacetic acid with 2-amino-2-hydroxypyridine. The reaction is carried out in aqueous solution at a temperature of 80-90 °C and a pH of 4-5. The reaction is catalyzed by a base, such as potassium hydroxide. The reaction is complete in about 1-2 hours. The product is then isolated by filtration and dried.

Scientific Research Applications

4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been used as a substrate in the study of enzymes and enzyme-catalyzed reactions. It has also been used as a model compound to study the structure and function of proteins and other macromolecules. Furthermore, 4-(3,5-Dicarboxyphenyl)-2-hydroxypyridine, 95% has been used to study the catalytic activity of enzymes, such as cytochrome P450 and other oxidases.

properties

IUPAC Name

5-(2-oxo-1H-pyridin-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-11-6-7(1-2-14-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGGSAAUMVAJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683164
Record name 5-(2-Oxo-1,2-dihydropyridin-4-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-26-5
Record name 5-(2-Oxo-1,2-dihydropyridin-4-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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